molecular formula C23H28O7 B1588460 Gomisin O CAS No. 72960-22-6

Gomisin O

Cat. No.: B1588460
CAS No.: 72960-22-6
M. Wt: 416.5 g/mol
InChI Key: GWDFJIBHVSYXQL-SYTFOFBDSA-N
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Description

Gomisin O is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, such as Schisandra chinensis and Schisandra neglecta. It belongs to a class of bioactive compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . Structurally, this compound features a cyclooctadiene ring system with methoxy and methylenedioxy substituents, which contribute to its unique biological interactions . Unlike other lignans in the same family, this compound has been studied less extensively, but recent research highlights its role as a comparative control in pharmacological assays .

Properties

IUPAC Name

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFJIBHVSYXQL-SYTFOFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72960-22-6
Record name Gomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gomisin O involves several steps, including microbial O-demethylation and chemical reactions. For example, the transformation of schizandrin into gomisin A can be achieved using microbial O-demethylation followed by methylenation . The biotransformation process involves the use of Cunninghamella echinulata var. elegans (ATCC 9245) to produce metabolites, which are then chemically modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from Schisandra chinensis fruit. High-speed counter-current chromatography (HSCCC) is an efficient method for the preparative separation and isolation of this compound from natural sources .

Scientific Research Applications

Pharmacological Properties

Gomisin O exhibits various pharmacological properties that make it a candidate for therapeutic applications:

  • Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in managing inflammatory conditions .
  • Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Clinical Applications

Given its pharmacological properties, this compound has several potential clinical applications:

  • Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound is being investigated as an adjunct therapy in cancer treatment protocols .
  • Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive function and memory retention, indicating its potential for treating cognitive impairments associated with aging or neurodegenerative diseases .
  • Management of Inflammatory Diseases : The anti-inflammatory properties of this compound position it as a potential therapeutic agent for conditions such as arthritis and psoriasis .

Case Studies and Research Findings

Study ReferenceFindingsApplication
Demonstrated antioxidant activity in vitroPotential use in oxidative stress-related diseases
Inhibition of TNF-α production in macrophagesPossible treatment for inflammatory disorders
Neuroprotective effects observed in animal modelsCandidate for neurodegenerative disease therapies
Modulation of sodium channels affecting neuronal excitabilityImplications for epilepsy treatment
Induction of apoptosis in cancer cell linesApplication in cancer therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gomisin O shares a core dibenzocyclooctadiene skeleton with several lignans, including Gomisin A , Gomisin G , Gomisin N , and Schisandrin . Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison of this compound with Analogues
Compound Substituents Bioactivity Highlights Key Differences from this compound
This compound Methoxy, methylenedioxy groups Weak antiproliferative activity in colon cancer Baseline for comparative studies
Gomisin A Hydroxyl, methoxy groups Hepatoprotective, antioxidant Higher polarity due to hydroxyl group
Gomisin G Benzoyl, methoxy groups Strong antiproliferative effects in colon cancer Benzoylation enhances cellular uptake
Gomisin N Methoxy, angeloyl groups Moderate cytotoxicity in lung cancer cells Angeloyl group improves membrane affinity
Schisandrin Methoxy, methyl groups Neuroprotective, anti-aging Simpler structure with fewer oxygenated groups

Structural Insights :

  • This compound lacks the acylated substituents (e.g., angeloyl or benzoyl groups) present in Gomisin G and N, which are critical for enhancing bioavailability and target binding .
  • The methylenedioxy group in this compound contributes to its moderate antioxidant capacity but limits its interaction with kinases like ERK and AKT, unlike Gomisin G, which shows robust kinase inhibition .

Pharmacological Activity Comparison

Table 2: Efficacy in Cancer Cell Lines (IC₅₀ or Growth Inhibition at 10 µM)
Compound LoVo Colon Cancer (Growth Inhibition %) A549 Lung Cancer (Cytotoxicity IC₅₀) Reference
This compound 8% (No significant effect) Not tested
Gomisin G 72% 28 µM
Gomisin N 22% 45 µM
Gomisin A Not reported 50 µM

Key Findings :

  • This compound exhibited negligible growth inhibition in LoVo colon cancer cells (8%), serving as a negative control in studies where Gomisin G showed 72% inhibition .
  • In contrast, Gomisin N demonstrated moderate cytotoxicity in lung cancer cells (IC₅₀ = 45 µM), attributed to its angeloyl moiety enhancing cellular uptake .

Quantitative Analysis in Natural Sources

Table 3: Content in Schisandra chinensis Fruits (Mean ± RSD%)
Compound Concentration Range (%) Highest Yield Location Reference
This compound Not quantified Not reported
Gomisin A 0.08–0.49 Site 8
Gomisin N 0.23–0.55 Site 7
Schisandrin 0.41–0.79 Site 14

Notes:

  • Environmental factors (e.g., soil pH, altitude) significantly influence the yield of structurally related compounds like Gomisin A and N .

Mechanistic Divergence in Signaling Pathways

  • Gomisin G induces apoptosis in colon cancer cells via caspase-3 activation and PARP cleavage, whereas This compound fails to trigger these pathways .
  • Gomisin N modulates the ERK/AKT axis less potently than Gomisin G, aligning with its lower cytotoxicity .

Biological Activity

Gomisin O, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities. This article reviews the current literature on the biological effects of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, including:

  • Antioxidant Activity : this compound has been shown to reduce oxidative stress in various cell types. In a study involving keratinocytes exposed to UV radiation, this compound demonstrated protective effects by decreasing intracellular reactive oxygen species (ROS) levels and enhancing cell viability .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways. It reduces the expression of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

  • Regulation of ROS : By modulating ROS levels, this compound protects cells from oxidative damage and apoptosis induced by various stressors .
  • Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of cancer cells through the induction of apoptotic pathways. This effect is mediated by alterations in cellular signaling pathways related to growth and survival .
  • Modulation of Enzymatic Activity : this compound influences the activity of enzymes involved in metabolic pathways, which may contribute to its protective effects against liver damage and other organ systems .

Case Studies and Research Findings

  • Keratinocyte Protection Against UV Damage :
    • A study focusing on keratinocytes exposed to UVA and UVB radiation found that treatment with this compound significantly improved cell viability and reduced LDH release, indicating cellular protection against UV-induced damage .
  • Anticancer Potential :
    • Research on ovarian cancer cells demonstrated that this compound could induce apoptosis through ROS-mediated pathways. This suggests its potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Effects :
    • In models of inflammation, this compound has been shown to downregulate the expression of inflammatory markers, which could be beneficial for conditions characterized by chronic inflammation .

Comparative Analysis with Other Lignans

CompoundSourceBiological ActivityMechanism
This compoundSchisandra chinensisAntioxidant, anti-inflammatory, anticancerModulation of ROS and cytokines
Gomisin ASchisandra chinensisHepatoprotectiveEnhances liver regeneration
Gomisin JSchisandra chinensisAnticancerInduces apoptosis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.